molecular formula C51H67N9O9S B10832166 2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;3-[[2-[3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid

2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;3-[[2-[3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid

Cat. No.: B10832166
M. Wt: 982.2 g/mol
InChI Key: QIISFLBMJROQHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AEB07 involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the quinazoline moiety, and finally the coupling of these intermediates to form the pyrrole-2,5-dione structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of AEB07 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

AEB07 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various indole derivatives .

Scientific Research Applications

AEB07 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study protein kinase C inhibition.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for its potential in treating cancers and autoimmune diseases.

    Industry: Utilized in the development of new therapeutic agents.

Mechanism of Action

AEB07 exerts its effects by inhibiting protein kinase C, a family of enzymes involved in various cellular processes such as proliferation, differentiation, and apoptosis. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AEB07 is unique due to its high specificity and potency in inhibiting multiple isoforms of protein kinase C, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C51H67N9O9S

Molecular Weight

982.2 g/mol

IUPAC Name

2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;3-[[2-[3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C27H36N4O5S.C24H31N5O4/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-3-16-6-8-19(27-23(16)25-2)9-7-17-10-12-29(24(17)33)15-21(30)28-20(13-22(31)32)18-5-4-11-26-14-18/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);4-6,8,11,14,17,20H,3,7,9-10,12-13,15H2,1-2H3,(H,25,27)(H,28,30)(H,31,32)

InChI Key

QIISFLBMJROQHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)CCC2CCN(C2=O)CC(=O)NC(CC(=O)O)C3=CN=CC=C3)NC.CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

Origin of Product

United States

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